3-溴苄基胍硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

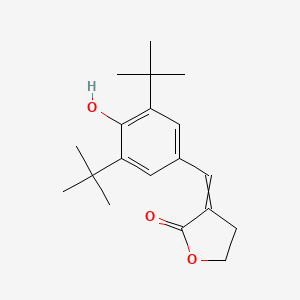

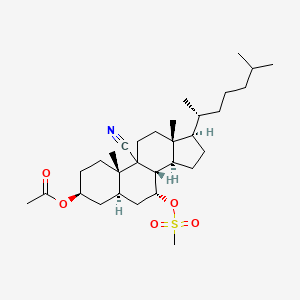

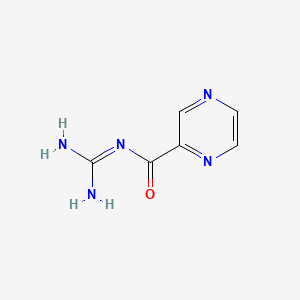

3-Bromobenzylguanidinium sulphate is a compound that likely combines the structural features of guanidinium cations with a bromobenzyl group, and is associated with sulphate anions. Guanidinium salts are known for their diverse applications in chemistry, ranging from their use in ionic liquids to their role as starting materials in synthesis and catalysis.

Synthesis Analysis

Synthesis of guanidinium-based compounds generally involves the interaction of guanidine or its derivatives with suitable alkylating agents followed by the introduction of anions such as sulphate. For example, a related compound, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO4), was synthesized for use in catalysis, demonstrating the versatility of guanidinium salts in chemical synthesis (Subodh Kumar et al., 2014).

Molecular Structure Analysis

Guanidinium salts typically exhibit strong hydrogen bonding interactions due to the guanidinium cation. The molecular structure is stabilized by these interactions, which can significantly influence their physical and chemical properties. For instance, the study of aminoguanidinium sulfite monohydrate revealed a complex hydrogen bond network stabilizing its structure (R. Khoma et al., 2013).

Chemical Reactions and Properties

Guanidinium salts participate in a variety of chemical reactions, serving as catalysts, reagents, or substrates. The palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides is an example of the chemical versatility of bromobenzyl-containing compounds (Jianyou Mao et al., 2014).

科学研究应用

分析和生化应用

在分析化学领域,类似于 3-溴苄基胍硫酸盐的化合物通常因其抗氧化特性及其在生化分析中的作用而被探索。例如,确定抗氧化活性的方法,如氧自由基吸收能力 (ORAC) 和 2,2'-叠氮基二-(3-乙基苯并噻唑啉-6-磺酸) (ABTS) 测试,依赖于特定的化学相互作用,类似于 3-溴苄基胍硫酸盐的化合物可能由于其结构或功能特性而参与其中 (Munteanu 和 Apetrei,2021)。这些分析对于基于分光光度法评估动力学或达到平衡状态至关重要,这可能是 3-溴苄基胍硫酸盐作为试剂或研究对象找到应用的领域。

环境科学和污染处理

在环境科学中,对用于从水中去除污染物的吸附剂的研究突出了各种化合物在处理水污染物中的潜在用途。关于使用明矾污泥(涉及硫酸铝的水处理工艺的副产品)去除磷的研究展示了硫酸盐基化合物在环境修复工作中更广泛的类别 (Muisa 等,2020)。鉴于 3-溴苄基胍硫酸盐的结构特异性和潜在反应性,类似的研究途径可以探索其在结合或去除特定污染物方面的功效。

材料科学与工程

对金属硫化物沉淀及其在包括废水处理和湿法冶金工艺在内的各个行业中的应用的综述提供了硫酸盐化合物如何为材料科学和工程做出贡献的见解 (Lewis,2010)。虽然没有直接提到 3-溴苄基胍硫酸盐,但围绕使用硫酸盐从溶液中沉淀金属的原理可以为研究该化合物在类似工艺中的潜在应用或作为合成新材料的催化剂提供信息。

安全和危害

属性

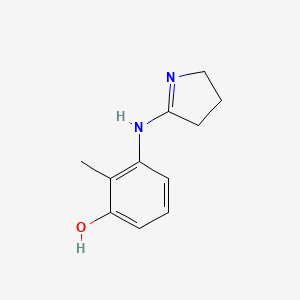

IUPAC Name |

2-[(3-bromophenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZDMLFJVXWBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzylguanidinium sulphate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)

![[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1201227.png)